N-(1-(4-Cyclopentylphenyl)ethyl)-N,4-dimethyl-1-piperazineacetamide dihydrochloride hydrate
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Overview
Description
N-(1-(4-Cyclopentylphenyl)ethyl)-N,4-dimethyl-1-piperazineacetamide dihydrochloride hydrate is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Cyclopentylphenyl)ethyl)-N,4-dimethyl-1-piperazineacetamide dihydrochloride hydrate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed are then deprotected using reagents like PhSH (thiophenol) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-Cyclopentylphenyl)ethyl)-N,4-dimethyl-1-piperazineacetamide dihydrochloride hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(1-(4-Cyclopentylphenyl)ethyl)-N,4-dimethyl-1-piperazineacetamide dihydrochloride hydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(1-(4-Cyclopentylphenyl)ethyl)-N,4-dimethyl-1-piperazineacetamide dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine (mCPP): A widely used piperazine derivative with central nervous system stimulant properties.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Another piperazine derivative commonly found in combination with BZP (benzylpiperazine).
Uniqueness
N-(1-(4-Cyclopentylphenyl)ethyl)-N,4-dimethyl-1-piperazineacetamide dihydrochloride hydrate is unique due to its specific chemical structure, which imparts distinct biological and chemical properties
Properties
CAS No. |
80649-57-6 |
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Molecular Formula |
C21H35Cl2N3O |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-(4-methylpiperazin-1-yl)acetamide;dihydrochloride |
InChI |
InChI=1S/C21H33N3O.2ClH/c1-17(18-8-10-20(11-9-18)19-6-4-5-7-19)23(3)21(25)16-24-14-12-22(2)13-15-24;;/h8-11,17,19H,4-7,12-16H2,1-3H3;2*1H |
InChI Key |
IIXIPJLBTXTVRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CCCC2)N(C)C(=O)CN3CCN(CC3)C.Cl.Cl |
Origin of Product |
United States |
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